molecular formula C19H16N2O B1613639 2-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile CAS No. 898789-72-5

2-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile

Cat. No.: B1613639
CAS No.: 898789-72-5
M. Wt: 288.3 g/mol
InChI Key: RUQRKAFIEVKELN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are found in many important natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of similar compounds typically includes a pyrrole ring attached to a benzoyl group . The exact structure would depend on the specific locations of these groups and any additional substituents.


Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions, including electrophilic substitution and reactions with oxidizing and reducing agents . The specific reactions would depend on the other functional groups present in the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrrole derivatives are generally polar and have the ability to form hydrogen bonds . They may also exhibit aromaticity, which can affect their chemical reactivity .

Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

Research has highlighted the design and synthesis of compounds similar to 2-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), with implications for antitumor activity. These compounds demonstrate significant inhibition of both enzymes, leading to the inhibition of tumor cell growth in culture, showcasing their potential as therapeutic agents against cancer (Gangjee et al., 2000).

Novel Pyrrolo-Pyridines Synthesis

Another study explored the reactions of β-(lithiomethyl)azines with nitriles, providing a pathway to synthesize pyrrolo-pyridines and related compounds. This method indicates the versatility of nitrile and pyrrole derivatives in constructing complex heterocyclic structures that could be of interest in pharmaceutical and material science research (Davis et al., 1992).

Development of Polyimides

Research into novel pyridine-containing aromatic dianhydride monomers derived from compounds related to this compound led to the synthesis of new polyimides. These materials exhibit good solubility, thermal stability, and mechanical properties, making them suitable for applications in electronics and aerospace industries (Wang et al., 2006).

Antifolate Agents

Compounds structurally similar to this compound have been synthesized as classical and nonclassical antifolates, showing potent inhibition of DHFR. These studies underscore the potential of these compounds as therapeutic agents for treating diseases caused by pathogens and tumors by inhibiting the folate pathway (Gangjee et al., 2007).

Metabotropic Glutamate Receptor Imaging

A derivative of this compound was identified as a candidate for positron emission tomography (PET) imaging agents of metabotropic glutamate receptor subtype 5 (mGluR5). This highlights its potential application in neuroimaging to study various neurological conditions (Shimoda et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been used as linkers in the development of antibody-drug conjugates (adcs) . These linkers are designed to attach to specific proteins or other molecules in the body .

Mode of Action

The compound acts as a linker in ADCs . It contains a maleimide group and an NHS ester, which can be used to label proteins, amine-modified oligonucleotides, and other primary amine-containing molecules . The compound’s interaction with its targets results in the formation of a stable bond, allowing the attached drug to be delivered directly to the target cells .

Biochemical Pathways

In the context of adcs, the compound would likely influence the pathways related to the targeted delivery of drugs to specific cells .

Pharmacokinetics

As a component of adcs, its bioavailability would be influenced by the properties of the conjugated antibody and drug .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific drug conjugated to it via the ADC. The intended result is typically the selective delivery of the drug to target cells, reducing off-target effects and potentially improving the efficacy of the drug .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and the presence of specific enzymes, which could affect the stability of the compound and its ability to bind to its targets . .

Future Directions

Future research on pyrrole derivatives could involve the development of new synthetic methods, the study of their reactivity, and the exploration of their potential applications in medicine and other fields .

Properties

IUPAC Name

2-[3-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c20-13-17-7-1-2-9-18(17)19(22)16-8-5-6-15(12-16)14-21-10-3-4-11-21/h1-9,12H,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQRKAFIEVKELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643470
Record name 2-{3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-72-5
Record name Benzonitrile, 2-[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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